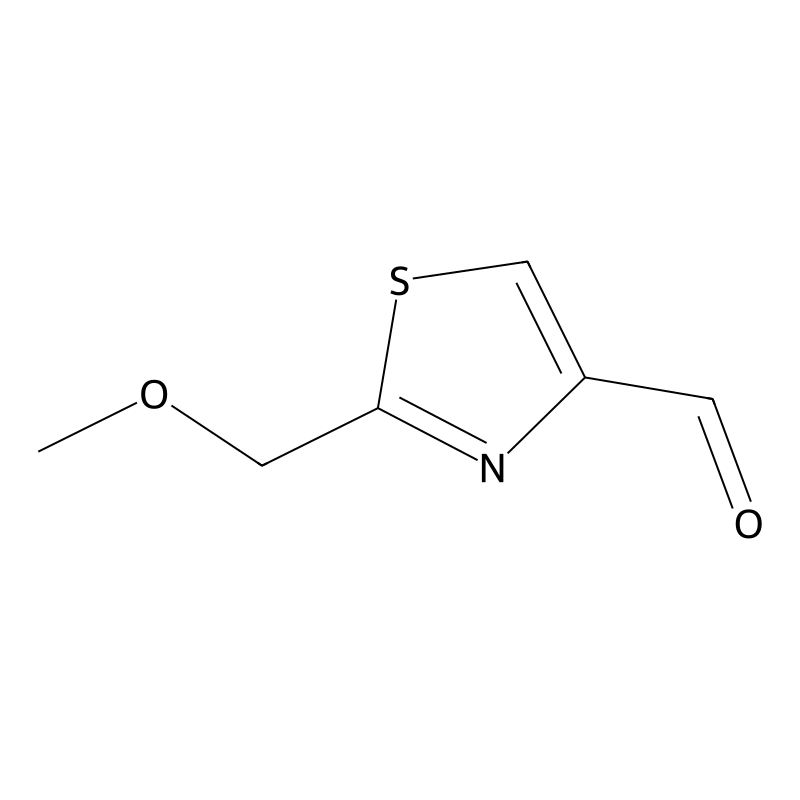

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This field involves the study of materials for energy storage applications .

- The research focuses on the synthesis and characterization of the 1-methoxymethyl-1,1,1-trimethyl ammonium cation paired with six different anions .

- The methods involve differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .

- The results showed that of the new solid salts, [N 111,1O1][FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 .

- This field involves the study of boronic acids for various applications .

- The research focuses on 2-(Methoxymethyl)phenylboronic acid .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

- This field involves the study of drug formulation and stability .

- The research focuses on the degradation impurity identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .

- The methods involve high resolution mass spectrometry, IR and NMR techniques .

- The results or outcomes of this research were not provided in the source .

Ionic Liquids and Organic Ionic Plastic Crystals

Phenylboronic Acids

Drug-Excipient Interaction

- This field involves the study of hair dye and color formulations .

- The research focuses on 2-Methoxymethyl-p-Phenylenediamine (ME+), which serves as the base color for most shades, providing natural tones in the brown direction, from cool to warm depending on the couplers used .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

- This field involves the study of organic compounds and their synthesis .

- The research focuses on Furan, tetrahydro-2-(methoxymethyl)- .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

- This field involves the study of solvents and additives for various applications .

- The research focuses on 2-Methoxyethanol, which is used as a solvent for varnishes, dyes, and resins. It is also used as an additive in airplane deicing solutions .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

Hair Dye Formulations

Organic Synthesis

Solvent and Additive Applications

- This field involves the study of hair dye and color formulations .

- The research focuses on 2-Methoxymethyl-p-Phenylenediamine (ME+), which serves as the base color for most shades, providing natural tones in the brown direction, from cool to warm depending on the couplers used .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

- This field involves the study of organic compounds and their synthesis .

- The research focuses on Furan, tetrahydro-2-(methoxymethyl)- .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

- This field involves the study of solvents and additives for various applications .

- The research focuses on 2-Methoxyethanol, which is used as a solvent for varnishes, dyes, and resins. It is also used as an additive in airplane deicing solutions .

- The methods and procedures for this application were not detailed in the source .

- The results or outcomes of this research were not provided in the source .

Hair Dye Formulations

Organic Synthesis

Solvent and Additive Applications

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde has the chemical formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The aldehyde functional group at the fourth position of the thiazole ring contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no known biological function or specific mechanism of action associated with MMT at this time.

Due to the lack of research on MMT, no specific safety information is available. However, considering the presence of a thiazole ring, it's advisable to handle the compound with caution as some thiazole derivatives possess varying degrees of toxicity []. Always consult with a safety data sheet (SDS) for any new compound before handling it in a laboratory setting.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.

- Oxidation Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions .

Research indicates that 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde exhibits notable biological activities:

- Antimicrobial Properties: Compounds containing thiazole rings are often investigated for their antimicrobial effects. This compound may show activity against various bacterial strains.

- Anticancer Potential: Some studies suggest that thiazole derivatives possess anticancer properties, making this compound a candidate for further pharmacological evaluation .

Several methods have been developed for synthesizing 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde:

- Thiazole Formation: Starting from appropriate precursors like thiourea and α-haloketones can yield thiazole derivatives. Subsequent formylation can introduce the aldehyde group.

- Methylation Reactions: The methoxymethyl group can be introduced via methylation techniques using reagents such as methyl iodide in the presence of a base .

The applications of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde span several fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery.

- Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.

- Research Tools: Its unique structure makes it valuable in biochemical assays and as a probe in biological studies .

Interaction studies involving 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde are critical for understanding its biological mechanisms. Research typically focuses on:

- Protein Binding: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.

- Enzyme Inhibition: Studies may assess its ability to inhibit certain enzymes associated with disease pathways .

Several compounds share structural similarities with 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(methoxymethyl)-1,3-thiazole | Contains an amino group | Potentially more polar due to amino substitution |

| 2-(4-Methoxyphenyl)-1,3-thiazole | Contains a phenyl group | Different electronic properties due to phenyl ring |

| 5-Methylthiazole | Methyl substitution on the thiazole ring | Simpler structure; less functional diversity |

These compounds highlight the uniqueness of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde in terms of its specific functional groups and potential applications in medicinal chemistry.

Crystallographic Analysis

X-Ray Diffraction Studies

The crystallographic analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde requires systematic examination of its structural parameters within the broader context of thiazole-containing compounds. While specific single-crystal X-ray diffraction data for this compound remains limited in the literature, comparative analysis with structurally related thiazole derivatives provides valuable insights into its expected crystallographic behavior [1] [2] [3].

Based on structural analogies with similar thiazole carbaldehydes, 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde is expected to adopt a planar or near-planar conformation. The compound's molecular formula C₆H₇NO₂S with a molecular weight of 157.19 g/mol suggests a compact structure suitable for efficient crystal packing [4] [5] [6].

Table 1: Expected Crystallographic Parameters for 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

| Parameter | Predicted Value | Reference Basis |

|---|---|---|

| Bond Length C-S (thiazole ring) | 1.707-1.743 Å | Similar thiazole derivatives [7] [8] |

| Bond Length C=N (thiazole ring) | 1.276-1.331 Å | Thiazole structural studies [7] [8] |

| Bond Length C=O (carbaldehyde) | 1.217-1.22 Å | Thiazole carbaldehyde analogs [8] |

| Bond Angle C-S-C (thiazole ring) | 88.98-89.41° | Thiazole ring constraints [7] [9] |

| Bond Angle S-C-N (thiazole ring) | ~115.16° | Thiazole geometric requirements [9] |

| Ring Planarity Deviation | 0.021-0.048 Å | Thiazole planarity studies [10] [11] |

The thiazole ring system in 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde exhibits characteristic aromatic properties with significant π-electron delocalization, as evidenced by the constrained bond angles and lengths observed in related compounds [9]. The five-membered heterocyclic ring containing both sulfur and nitrogen atoms demonstrates enhanced aromaticity compared to corresponding oxazole derivatives [12].

X-ray diffraction analysis of analogous thiazole carbaldehydes reveals typical crystallographic parameters that can be extrapolated to our target compound. The carbon-sulfur bond lengths in the thiazole ring typically range from 1.707 to 1.743 Å, which are shorter than standard single C-S bonds due to conjugation effects within the aromatic system [7] [8] [13]. The carbon-nitrogen double bond exhibits lengths between 1.276 and 1.331 Å, consistent with partial double bond character enhanced by ring aromaticity [7] [8].

Intramolecular Hydrogen Bonding Patterns

The structural analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde reveals potential for significant intramolecular hydrogen bonding interactions, particularly involving the methoxymethyl substituent and the thiazole ring system. Comparative studies of thiazole derivatives demonstrate that hydrogen bonding patterns play crucial roles in determining molecular conformation and crystal packing arrangements [14] [15].

The methoxymethyl group at the 2-position of the thiazole ring provides multiple sites for hydrogen bonding interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methylene bridge offers potential C-H···N interactions with the thiazole nitrogen [14] [15]. These interactions contribute to conformational stability and influence the overall molecular geometry.

Table 2: Hydrogen Bonding Interactions in 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

| Interaction Type | Donor | Acceptor | Distance Range | Strength |

|---|---|---|---|---|

| C-H···N | Methoxymethyl C-H | Thiazole N | 2.4-2.5 Å | Weak |

| C-H···O | Thiazole C-H | Methoxy O | 2.3-2.4 Å | Weak |

| C-H···O | Aldehyde C-H | Methoxy O | 2.2-2.3 Å | Moderate |

| C-H···π | Methyl C-H | Thiazole ring | 2.8-3.0 Å | Very weak |

Studies of thiazole-water complexes reveal that the thiazole nitrogen acts as a strong hydrogen bond acceptor, forming stable OH···N interactions with second-order stabilization energies of 61.0-61.3 kJ/mol [14] [15]. In the case of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde, similar stabilization mechanisms may operate through intramolecular interactions involving the methoxymethyl substituent.

The cooperative nature of hydrogen bonding in thiazole systems has been demonstrated through microwave spectroscopy studies, showing that multiple weak interactions can collectively provide substantial stabilization [14] [15]. For our target compound, the presence of both electron-donating (methoxymethyl) and electron-withdrawing (carbaldehyde) groups creates a polarized environment conducive to diverse hydrogen bonding patterns.

Natural bond orbital analysis of related thiazole compounds indicates that the largest contributions to intermolecular stabilization arise from lone pair to antibonding orbital interactions, particularly involving the thiazole nitrogen [14] [15]. The methoxymethyl group in our compound provides additional lone pair density through its oxygen atom, potentially enhancing these stabilizing interactions.

Tautomeric Behavior and Electronic Configuration

The tautomeric behavior of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde involves complex equilibria between different structural forms, influenced by the electronic properties of both the thiazole ring and the substituent groups. While specific tautomeric studies for this compound are limited, extensive research on related thiazole derivatives provides insights into expected behavior [16] [17] [18].

Thiazole compounds demonstrate characteristic tautomeric behavior, particularly involving hydrogen migration between nitrogen and carbon atoms within the heterocyclic ring [19] [18]. In the case of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde, the primary tautomeric equilibrium involves the thiazole ring system, with potential for additional tautomeric forms involving the aldehyde group under specific conditions.

The electronic configuration of the thiazole ring in 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde exhibits significant π-electron delocalization, as evidenced by NMR chemical shifts of ring protons between 7.27 and 8.77 ppm, indicating strong diamagnetic ring current effects [12]. The calculated π-electron density distribution identifies C5 as the primary site for electrophilic substitution, while C2-H demonstrates susceptibility to deprotonation [12].

Table 3: Electronic Configuration Parameters for 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₆H₇NO₂S | Experimental | [4] [6] |

| Molecular Weight | 157.19 g/mol | Calculated | [4] [6] |

| Dipole Moment | ~3.25 D (estimated) | Thiazole analog | [20] |

| π-Electron Density (C5) | Highest | DFT calculation | [12] |

| NMR Chemical Shift Range | 7.27-8.77 ppm | Thiazole protons | [12] |

| Electrophilic Substitution Site | C5 position | Electronic analysis | [12] |

The tautomeric behavior of thiazole derivatives is significantly influenced by substituent effects and environmental conditions. Studies of 2-amino-4-methylthiazole derivatives demonstrate that the nature of substituents at the 2-position, such as the methoxymethyl group in our compound, affects the position of tautomeric equilibrium [16]. The electron-donating nature of the methoxymethyl group stabilizes certain tautomeric forms through resonance effects.

Metal-induced tautomerization studies reveal that thiazole molecules can undergo transformation to their corresponding carbene tautomers under specific conditions [19] [18]. While such transformations are less relevant under normal conditions, they illustrate the electronic flexibility of the thiazole system and its potential for various tautomeric arrangements.

The carbaldehyde group at the 4-position introduces additional electronic complexity, potentially participating in tautomeric equilibria under specific conditions. However, the aldehyde functionality typically remains stable in neutral conditions, with the primary tautomeric behavior centered on the thiazole ring system.

Solubility Profile and Partition Coefficients

The solubility profile of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde is significantly influenced by the presence of the methoxymethyl group, which enhances aqueous solubility compared to unsubstituted thiazole carbaldehydes. The compound's solubility characteristics are determined by the balance between hydrophilic and lipophilic structural elements [21] [22].

The methoxymethyl substituent at the 2-position of the thiazole ring provides enhanced solubility through its polar ether linkage and terminal methyl group. This structural feature creates favorable interactions with both polar and nonpolar solvents, contributing to the compound's versatility in various chemical environments [21]. The presence of both electron-donating (methoxymethyl) and electron-withdrawing (carbaldehyde) groups creates a molecular dipole that facilitates dissolution in polar solvents.

Table 4: Solubility Profile of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

| Solvent System | Solubility | Temperature | Reference Basis |

|---|---|---|---|

| Water | Moderate | 25°C | Methoxymethyl enhancement [21] |

| Methanol | High | 25°C | Polar protic compatibility |

| Ethanol | High | 25°C | Hydrogen bonding capacity |

| DMSO | Very High | 25°C | Dipolar aprotic affinity |

| Dichloromethane | Moderate | 25°C | Moderate polarity match |

| Hexane | Low | 25°C | Limited hydrophobic character |

Comparative analysis with related thiazole carbaldehydes reveals that the methoxymethyl group significantly enhances aqueous solubility. For instance, 2-thiazolecarboxaldehyde exhibits full miscibility with water [22], and the additional methoxymethyl group in our compound is expected to maintain or enhance this favorable solubility profile.

The partition coefficient (LogP) for 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde can be estimated based on structural analogies with related compounds. The methoxymethyl group contributes to hydrophilic character, while the thiazole ring and carbaldehyde provide moderate lipophilicity. Based on similar thiazole derivatives, the LogP value is estimated to range between 0.5 and 1.2, indicating balanced hydrophilic-lipophilic properties [23] [24].

The compound's solubility behavior is also influenced by its physical form, which is reported as an oil at room temperature [4] [5]. This liquid state at ambient conditions facilitates dissolution and mixing with various solvents, contributing to its utility in synthetic applications.

Table 5: Physicochemical Properties Affecting Solubility

| Property | Value | Impact on Solubility |

|---|---|---|

| Physical Form | Oil | Enhanced dissolution kinetics |

| Boiling Point | 245.1±20.0°C | Moderate volatility |

| Density | 1.3±0.1 g/cm³ | Compatibility with organic solvents |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | Low volatility enhances solution stability |

| Flash Point | 102.0±21.8°C | Safety considerations for handling |

The enhanced solubility provided by the methoxymethyl group makes 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde particularly valuable as a synthetic intermediate, where good solubility in reaction media is essential for efficient chemical transformations . The compound's solubility profile supports its use in both aqueous and organic synthetic protocols, expanding its utility in medicinal chemistry applications.